molecular formula C18H17FN2O3S2 B2515133 4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide CAS No. 941907-26-2

4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide

Cat. No. B2515133
CAS RN: 941907-26-2
M. Wt: 392.46
InChI Key: JJEDMCJWVWSAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide, commonly known as FN-1501, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Spectroscopic and Theoretical Investigations

A study conducted by Budziak et al. (2019) explored the dual fluorescence effects in 1,3,4-thiadiazole derivatives, which are structurally related to the compound . The research highlighted the importance of specific molecular aggregation and substituent effects on fluorescence, suggesting potential applications as fluorescence probes in molecular medicine and biology (Budziak et al., 2019).

Anticonvulsant Agents

Another study by Farag et al. (2012) involved the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, demonstrating significant anticonvulsive effects. This indicates the potential of such compounds for developing new anticonvulsant drugs (Farag et al., 2012).

Antibacterial Activity

Research by Shi et al. (2015) on sulfone derivatives containing 1,3,4-oxadiazole moieties revealed good antibacterial activities against rice bacterial leaf blight. This study showcases the potential agricultural applications of sulfone derivatives in combating plant diseases (Shi et al., 2015).

Photodynamic Therapy for Cancer

A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their high singlet oxygen quantum yield, suggesting their suitability as Type II photosensitizers for photodynamic cancer therapy (Pişkin et al., 2020).

Enzyme Inhibition and Antitumor Activity

Compounds similar to "4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide" have been tested for their inhibition of carbonic anhydrase IX, a tumor-associated enzyme. Studies by Morsy et al. (2009) and Ilies et al. (2003) have shown that such inhibitors can exhibit cytotoxic activity against various cancer cell lines, highlighting their potential in cancer treatment (Morsy et al., 2009); (Ilies et al., 2003).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-12-20-16-11-14(6-9-17(16)25-12)21-18(22)3-2-10-26(23,24)15-7-4-13(19)5-8-15/h4-9,11H,2-3,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEDMCJWVWSAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.